molecular formula C10H5BrF3N B8265281 5-Bromo-6-(trifluoromethyl)quinoline

5-Bromo-6-(trifluoromethyl)quinoline

Cat. No.: B8265281
M. Wt: 276.05 g/mol
InChI Key: LMMITLHJIWHUDR-UHFFFAOYSA-N
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Description

5-Bromo-6-(trifluoromethyl)quinoline is a heterocyclic aromatic compound that features both bromine and trifluoromethyl substituents on a quinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-6-(trifluoromethyl)quinoline typically involves the bromination of 6-(trifluoromethyl)quinoline. One common method includes the use of bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods: Industrial production methods for this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the process, allowing for better control over reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-6-(trifluoromethyl)quinoline can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.

    Cross-Coupling Reactions: The compound can participate in Suzuki-Miyaura and Stille coupling reactions to form carbon-carbon bonds.

    Oxidation and Reduction Reactions: The quinoline ring can be oxidized or reduced under specific conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents like toluene or ethanol.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted quinolines can be obtained.

    Coupling Products: Biaryl or heteroaryl compounds with extended conjugation.

    Oxidation and Reduction Products: Oxidized quinoline derivatives or reduced quinoline derivatives.

Scientific Research Applications

5-Bromo-6-(trifluoromethyl)quinoline has several scientific research applications:

    Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting central nervous system disorders and infectious diseases.

    Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.

    Chemical Biology: It is employed in the design of molecular probes and bioactive molecules for studying biological processes.

    Industrial Chemistry: The compound is utilized in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Bromo-6-(trifluoromethyl)quinoline depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or nucleic acids. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the bromine atom can facilitate binding to target sites through halogen bonding or other interactions.

Comparison with Similar Compounds

    6-(Trifluoromethyl)quinoline: Lacks the bromine substituent but shares similar electronic properties.

    5-Bromoquinoline: Lacks the trifluoromethyl group but can undergo similar substitution reactions.

    5,6-Dibromoquinoline: Contains an additional bromine atom, which can affect its reactivity and applications.

Uniqueness: 5-Bromo-6-(trifluoromethyl)quinoline is unique due to the presence of both bromine and trifluoromethyl groups, which confer distinct electronic and steric properties. These features make it a versatile intermediate for various chemical transformations and applications in different fields.

Properties

IUPAC Name

5-bromo-6-(trifluoromethyl)quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5BrF3N/c11-9-6-2-1-5-15-8(6)4-3-7(9)10(12,13)14/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMMITLHJIWHUDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2Br)C(F)(F)F)N=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5BrF3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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